![molecular formula C16H17N7O2 B12831768 5,6-Diamino-3-methyl-8-morpholino-2-oxo-2,3-dihydro-1H-pyrrolo[2,3-c][2,7]naphthyridine-9-carbonitrile](/img/structure/B12831768.png)
5,6-Diamino-3-methyl-8-morpholino-2-oxo-2,3-dihydro-1H-pyrrolo[2,3-c][2,7]naphthyridine-9-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,6-Diamino-3-methyl-8-morpholino-2-oxo-2,3-dihydro-1H-pyrrolo[2,3-c][2,7]naphthyridine-9-carbonitrile is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by its fused ring system, which includes a pyrrolo[2,3-c][2,7]naphthyridine core, and functional groups such as amino, methyl, morpholino, oxo, and carbonitrile. These functional groups contribute to its diverse chemical reactivity and potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Diamino-3-methyl-8-morpholino-2-oxo-2,3-dihydro-1H-pyrrolo[2,3-c][2,7]naphthyridine-9-carbonitrile typically involves multi-step organic reactions
Formation of the Pyrrolo[2,3-c][2,7]naphthyridine Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of Amino Groups: Amination reactions using reagents like ammonia or amines under controlled temperatures.
Methylation: Introduction of the methyl group can be achieved using methylating agents such as methyl iodide.
Morpholino Group Addition: This step involves the reaction of the intermediate compound with morpholine.
Oxidation and Nitrile Formation: Oxidation reactions using oxidizing agents like hydrogen peroxide, followed by nitrile formation using cyanating agents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques like crystallization and chromatography to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino and methyl groups, leading to the formation of corresponding oxides and ketones.
Reduction: Reduction of the oxo group to a hydroxyl group using reducing agents like sodium borohydride.
Cyclization: Further cyclization reactions can modify the core structure, potentially leading to new derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, primary and secondary amines.
Catalysts: Acidic or basic catalysts depending on the reaction type.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique properties and applications.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors, receptor modulators, and other bioactive agents. Its ability to interact with biological macromolecules makes it a valuable tool in drug discovery and development.
Medicine
In medicine, this compound and its derivatives are investigated for their therapeutic potential. They may exhibit activities such as anti-cancer, anti-inflammatory, and antimicrobial effects, making them candidates for pharmaceutical development.
Industry
In the industrial sector, this compound is used in the development of specialty chemicals, dyes, and polymers. Its reactivity and stability make it suitable for various industrial applications.
Wirkmechanismus
The mechanism of action of 5,6-Diamino-3-methyl-8-morpholino-2-oxo-2,3-dihydro-1H-pyrrolo[2,3-c][2,7]naphthyridine-9-carbonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and nucleic acids. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular processes and pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5,6-Diamino-3-methyl-2-oxo-2,3-dihydro-1H-pyrrolo[2,3-c][2,7]naphthyridine-9-carbonitrile: Lacks the morpholino group.
5,6-Diamino-3-methyl-8-morpholino-2-oxo-1H-pyrrolo[2,3-c][2,7]naphthyridine-9-carbonitrile: Different oxidation state at the pyrrolo ring.
5,6-Diamino-3-methyl-8-morpholino-2-oxo-2,3-dihydro-1H-pyrrolo[2,3-c][2,7]naphthyridine-9-carboxamide: Contains a carboxamide group instead of a nitrile.
Uniqueness
The uniqueness of 5,6-Diamino-3-methyl-8-morpholino-2-oxo-2,3-dihydro-1H-pyrrolo[2,3-c][2,7]naphthyridine-9-carbonitrile lies in its specific combination of functional groups and the resulting chemical and biological properties. The presence of the morpholino group, in particular, may enhance its solubility and interaction with biological targets, distinguishing it from similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics
Eigenschaften
Molekularformel |
C16H17N7O2 |
|---|---|
Molekulargewicht |
339.35 g/mol |
IUPAC-Name |
5,6-diamino-3-methyl-8-morpholin-4-yl-2-oxo-1H-pyrrolo[2,3-c][2,7]naphthyridine-9-carbonitrile |
InChI |
InChI=1S/C16H17N7O2/c1-22-10(24)6-8-11-9(7-17)16(23-2-4-25-5-3-23)21-14(19)12(11)13(18)20-15(8)22/h2-6H2,1H3,(H2,18,20)(H2,19,21) |
InChI-Schlüssel |
RYHWMNUYZKFYQP-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C(=O)CC2=C3C(=C(N=C(C3=C(N=C21)N)N)N4CCOCC4)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Bis[trimethyl-3-[[(pentadecafluoroheptyl)sulphonyl]amino]propylammonium] sulphate](/img/structure/B12831693.png)
![tert-Butyl 5,6,7-trifluoro-1-oxo-1,3-dihydrospiro[indene-2,4'-piperidine]-1'-carboxylate](/img/structure/B12831709.png)
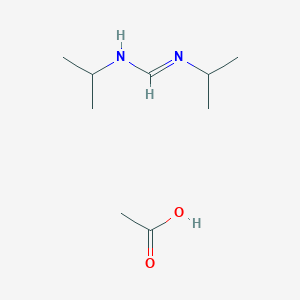

![2-Bromo-4-chlorothieno[2,3-b]pyridine](/img/structure/B12831724.png)

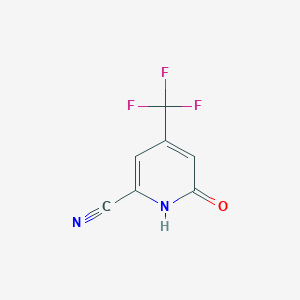
![6-Fluoro-7-methyl-1H-benzo[d]imidazol-2-amine](/img/structure/B12831733.png)
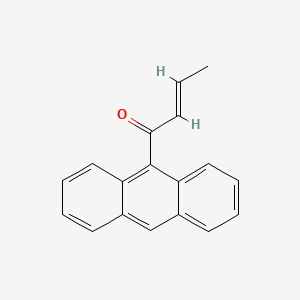
![calcium;[(2S,3S,4R)-2,3,4-trihydroxy-5-oxo-6-phosphonooxyhexyl] phosphate](/img/structure/B12831745.png)
![(2R,3R,4R,5R)-2-((Benzoyloxy)methyl)-5-(4-oxo-3,4-dihydrothieno[3,4-d]pyrimidin-7-yl)tetrahydrofuran-3,4-diyl dibenzoate](/img/structure/B12831747.png)
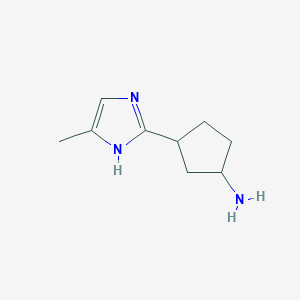
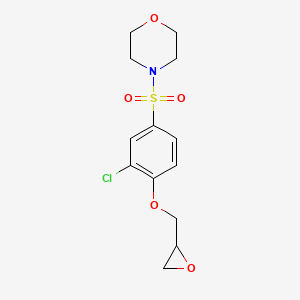
![6-(tert-Butyl)dibenzo[b,d]furan-4-amine](/img/structure/B12831757.png)
